

2,5-Dimethylphenyl isothiocyanate chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,5-Dimethylphenyl isothiocyanate*

Cat. No.: B097575

[Get Quote](#)

2,5-Dimethylphenyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

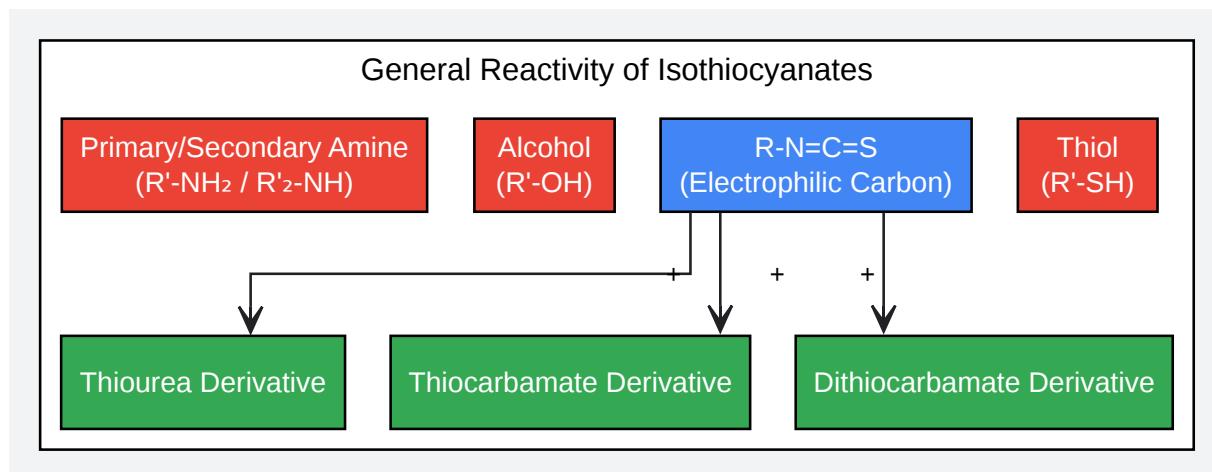
This document provides an in-depth overview of the chemical properties, synthesis, reactivity, and potential applications of **2,5-Dimethylphenyl Isothiocyanate**. The information is intended to serve as a technical resource for professionals in chemical research and drug development.

Chemical and Physical Properties

2,5-Dimethylphenyl isothiocyanate, also known as 2-isothiocyanato-1,4-dimethylbenzene, is an aromatic organic compound.^{[1][2]} Its core structure consists of a benzene ring substituted with two methyl groups and an isothiocyanate functional group. The quantitative properties of this compound are summarized below.

Property	Value	Reference
CAS Number	19241-15-7	[1] [2] [3] [4]
Molecular Formula	C ₉ H ₉ NS	[1] [2] [3] [4]
Molecular Weight	163.24 g/mol	[1] [3] [4] [5]
IUPAC Name	2-isothiocyanato-1,4-dimethylbenzene	[1] [2]
Synonyms	2,5-xylyl isothiocyanate, Benzene, 2-isothiocyanato-1,4-dimethyl-	[1] [2]
Percent Purity	Typically ≥97%	[1]
Boiling Point	247 °C (for the 2,6-isomer)	[5]
Density	1.085 g/mL at 25 °C (for the 2,6-isomer)	[5]
Refractive Index	n _{20/D} 1.627 (for the 2,6-isomer)	[5]

Note: Physical properties such as boiling point, density, and refractive index are listed for the closely related isomer, 2,6-dimethylphenyl isothiocyanate, as specific data for the 2,5-isomer is not readily available. These values can be considered indicative.


Spectroscopic Profile

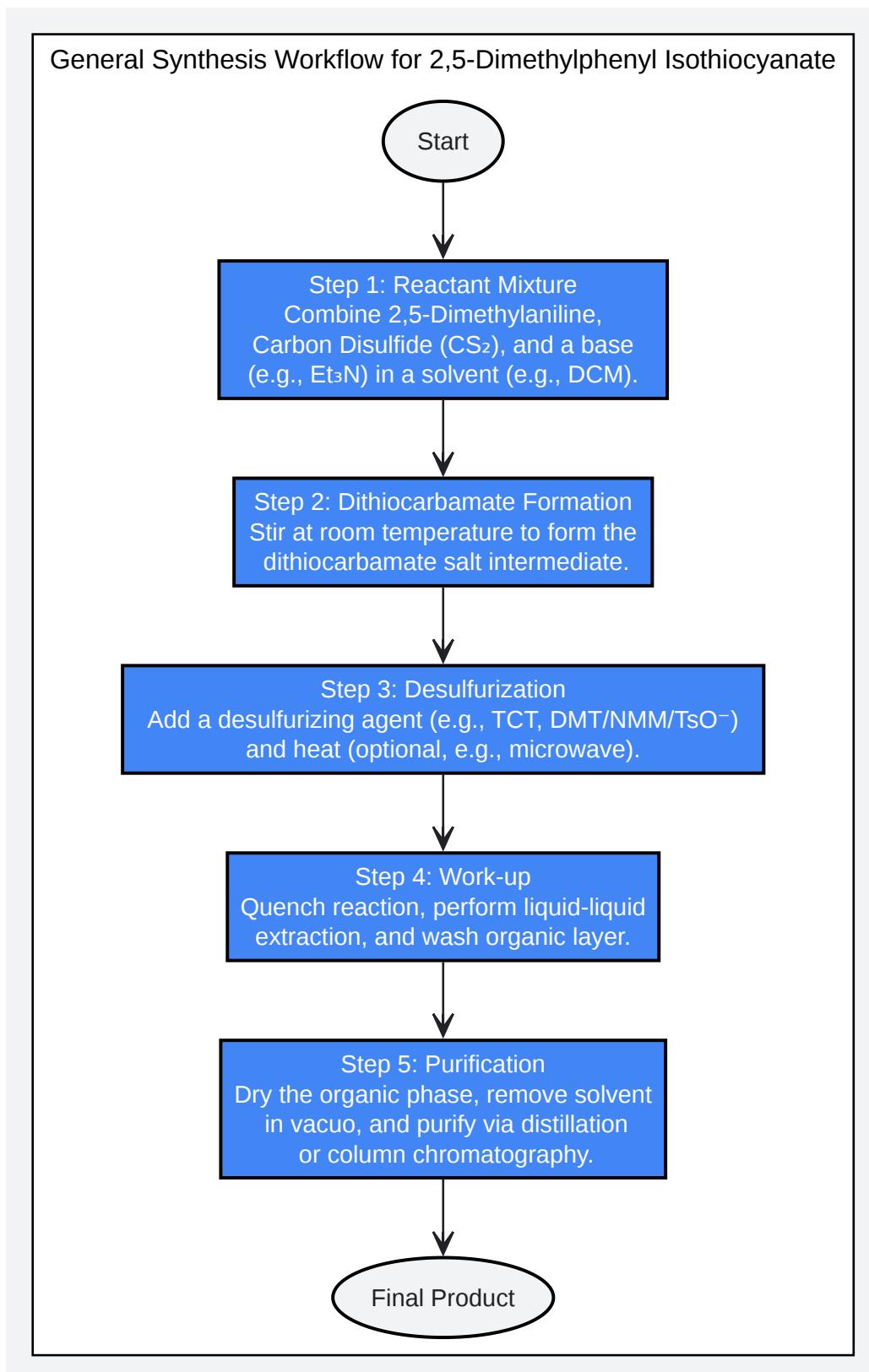
Spectroscopic analysis is crucial for the structural confirmation of **2,5-Dimethylphenyl isothiocyanate**. The expected spectral characteristics are detailed below, based on the functional groups present in the molecule.

Spectroscopy	Expected Features
¹ H NMR	Signals corresponding to two distinct aromatic protons, two non-equivalent methyl group protons, typically in the regions of δ 7.0-7.5 ppm (aromatic) and δ 2.0-2.5 ppm (methyl).
¹³ C NMR	Resonances for nine distinct carbon atoms, including the characteristic signal for the isothiocyanate carbon (-N=C=S) typically found in the δ 120-140 ppm range, along with signals for aromatic and methyl carbons.
Infrared (IR)	A strong, characteristic absorption band for the asymmetric stretching of the isothiocyanate (-N=C=S) group, typically appearing around 2100 cm^{-1} . ^[6] Other bands will correspond to aromatic C-H and C=C stretching, and aliphatic C-H stretching of the methyl groups.
Mass Spectrometry (MS)	The molecular ion peak (M^+) should be observed at an m/z corresponding to the molecular weight of the compound (163.24). ^[3] Fragmentation patterns would likely involve the loss of the NCS group or methyl groups.

Reactivity and Handling

Reactivity: The isothiocyanate functional group (-N=C=S) is an electrophilic moiety, making it susceptible to attack by nucleophiles at the central carbon atom.^[7] Isothiocyanates are known to be incompatible with a wide range of compounds, including amines, alcohols, acids, bases, strong oxidizers, and peroxides, often resulting in exothermic reactions.^[8] Acids and bases can also initiate polymerization.^[8]

[Click to download full resolution via product page](#)


Caption: General reaction pathways for isothiocyanates with common nucleophiles.

Safety and Handling: **2,5-Dimethylphenyl isothiocyanate** is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled.[9] It can cause serious skin and eye irritation and may lead to respiratory irritation.[9]

Hazard Category	Precautionary Measures
Health Hazards	Harmful if swallowed, inhaled, or in contact with skin. Causes skin and eye irritation. May cause respiratory irritation. [9]
Handling	Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. [9] [10]
Personal Protective Equipment (PPE)	Wear protective gloves, protective clothing, eye protection, and face protection. [9]
Storage	Store in a well-ventilated place. Keep container tightly closed in a dry location. [9] The compound may be moisture-sensitive. [10]
Disposal	Dispose of contents/container to an approved waste disposal plant. [9]

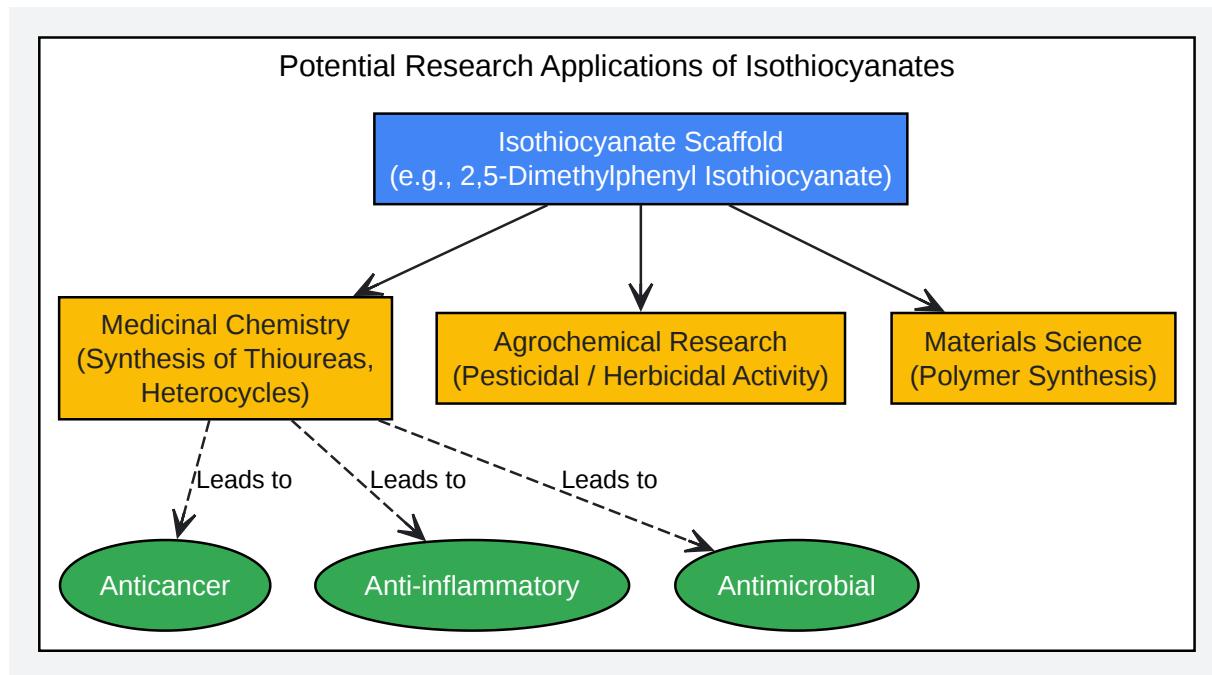
Synthesis Methodology

The synthesis of aryl isothiocyanates is commonly achieved from the corresponding primary amine. A general and widely used method involves the reaction of the amine with carbon disulfide to form a dithiocarbamate salt intermediate, which is then treated with a desulfurizing agent to yield the final isothiocyanate product.[\[7\]](#)[\[11\]](#)[\[12\]](#)

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of aryl isothiocyanates.

Experimental Protocol: One-Pot Synthesis


This protocol is a generalized procedure based on common methods for synthesizing aryl isothiocyanates.[\[11\]](#)[\[12\]](#)

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2,5-dimethylaniline (1.0 eq.) and a suitable organic base such as triethylamine (Et_3N , 2.0 eq.) in a dry solvent like dichloromethane (DCM).
- **Dithiocarbamate Formation:** Cool the mixture in an ice bath (0 °C). Add carbon disulfide (CS_2 , 1.2 eq.) dropwise to the stirred solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours until the amine is consumed (monitored by TLC).
- **Desulfurization:** Cool the mixture again to 0 °C. Add a desulfurizing agent, such as cyanuric chloride (TCT, 0.5 eq.) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/ TsO^- , 1.0 eq.), portion-wise.[\[11\]](#)[\[12\]](#)
- **Reaction Completion:** Once the desulfurizing agent is added, allow the mixture to stir at room temperature for another 1-2 hours or until the reaction is complete (monitored by TLC).
- **Work-up:** Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
- **Purification:** Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **2,5-dimethylphenyl isothiocyanate**.

Applications in Research and Drug Development

Iothiocyanates are a class of compounds of significant interest due to their wide range of biological activities.[\[13\]](#)[\[14\]](#) They are found in cruciferous vegetables and are recognized for their potential antimicrobial, anti-inflammatory, and anticancer properties.[\[7\]](#)[\[11\]](#) The isothiocyanate group serves as a versatile chemical handle for synthesizing various

heterocyclic compounds and thiourea derivatives, which are important scaffolds in medicinal chemistry.[14][15]

[Click to download full resolution via product page](#)

Caption: Overview of potential research areas for isothiocyanate compounds.

While specific biological data for **2,5-dimethylphenyl isothiocyanate** is limited in the reviewed literature, its structural similarity to other biologically active isothiocyanates suggests it could be a valuable building block for creating new therapeutic agents and a subject for biological screening programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5-dimethylphenyl isothiocyanate, Thermo Scientific 5 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.at]
- 2. pschemicals.com [pschemicals.com]
- 3. 2,5-Dimethylphenyl isothiocyanate [webbook.nist.gov]
- 4. sinfoochem.com [sinfoochem.com]
- 5. 2,6-Dimethylphenyl isothiocyanate 98 19241-16-8 [sigmaaldrich.com]
- 6. 2-Methoxyphenyl isocyanate and 2-Methoxyphenyl isothiocyanate: conformers, vibration structure and multiplet Fermi resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isothiocyanate - Wikipedia [en.wikipedia.org]
- 8. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. s3.amazonaws.com [s3.amazonaws.com]
- 11. mdpi.com [mdpi.com]
- 12. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. cbijournal.com [cbijournal.com]
- To cite this document: BenchChem. [2,5-Dimethylphenyl isothiocyanate chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b097575#2-5-dimethylphenyl-isothiocyanate-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com